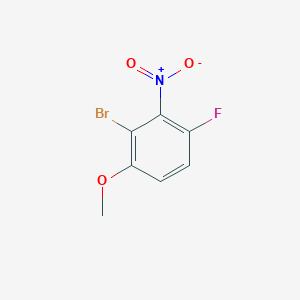

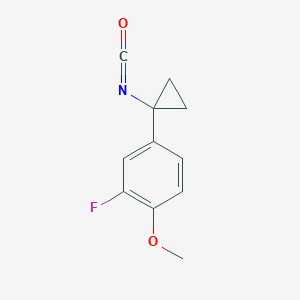

![molecular formula C18H21NO4S B2514863 甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯 CAS No. 425612-24-4](/img/structure/B2514863.png)

甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" is a chemical entity that appears to be related to the field of organic synthesis and chemical analysis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical processes and structures that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of catalysis and protective groups. For instance, the synthesis of Dimethyl sulfomycinamate, a related compound, involves palladium-catalyzed coupling reactions and the formation of heterocyclic structures . Similarly, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride involves the interaction of sulfonamides with chlorosulfonic acid . These methods could potentially be adapted for the synthesis of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" by considering the functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated in the structural characterization of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride . The molecular-electronic structure can also be investigated using quantum-chemical calculations, which provide insights into charge density and intramolecular interactions . These approaches could be applied to determine the molecular structure of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate."

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the permethylation of complex carbohydrates using methylsulfinyl carbanion in dimethyl sulfoxide demonstrates the reactivity of sulfonyl groups in nucleophilic substitution reactions . Additionally, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole involves the reaction of sulfonamides with chlorosilanes . These reactions could provide a basis for predicting the chemical reactivity of "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be inferred from related structures. For instance, the solubility of complex carbohydrates in dimethyl sulfoxide suggests that similar sulfonyl-containing compounds might also exhibit solubility in polar aprotic solvents . The stability of ninhydrin-hydrindantin solutions in dimethyl sulfoxide indicates that this solvent could be used in analytical applications for compounds like "Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate" . The crystal packing and intermolecular interactions observed in the X-ray diffraction studies of related compounds provide additional information on the potential solid-state properties .

科学研究应用

化学改性和合成

木聚糖的化学改性

木聚糖是一种半纤维素,对它的研究表明,化学改性途径可以得到具有特定性质的醚和酯,这些性质受官能团和取代方式的影响。此类研究强调了化学改性技术的重要性,此技术同样适用于合成和应用潜力“甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯”,以创造具有定制性质的衍生物,用于工业或制药应用 (Petzold-Welcke 等,2014).

衍生化 D-葡聚糖的生物活性

通过磺酰化等工艺对 D-葡聚糖进行衍生化,突出了化学改性如何能增强溶解性和生物活性。这表明在增强“甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯”的生物活性方面,采用类似的衍生化方法具有潜力,尤其是在生物医学研究应用中 (Kagimura 等,2015).

在健康和环境中的应用

吲哚基芳基砜作为 HIV 抑制剂

吲哚基芳基砜作为有效的 HIV 抑制剂的开发和研究说明了化学改性的有机化合物的治疗潜力。这为探索“甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯”在类似的抗病毒或治疗应用中的应用提供了先例,前提是进行了适当的改性和测试 (Famiglini & Silvestri,2018).

基于抗体的分析方法

抗体在环境和食品分析中的应用表明了为检测开发开发特定化合物的重要性。对“甲基 N-(2,4-二甲苯基)-N-[(4-甲苯基)磺酰基]甘氨酸酯”的研究可以探索其作为抗体开发中靶标或修饰剂的潜力,用于检测复杂基质中的特定物质 (Fránek & Hruška,2018).

属性

IUPAC Name |

methyl 2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-13-5-8-16(9-6-13)24(21,22)19(12-18(20)23-4)17-10-7-14(2)11-15(17)3/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYYZLGMAFBFKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

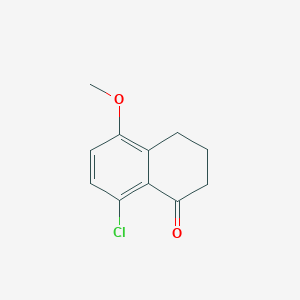

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2514783.png)

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2514786.png)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(m-tolyl)urea](/img/structure/B2514788.png)

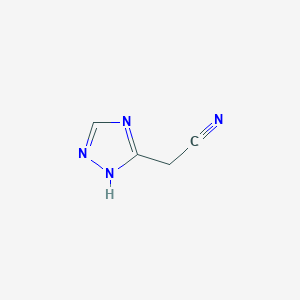

![ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate](/img/structure/B2514791.png)

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)